8-Ethylquinoline
Overview
Description
8-Ethylquinoline is a heterocyclic organic compound belonging to the quinoline family, which has attracted attention due to its diverse chemical properties and applications in various fields. This compound, like other quinolines, is known for its complex behavior in chemical reactions, making it a subject of interest in organic synthesis and material science.
Synthesis Analysis
Synthesis of 8-Ethylquinoline and its derivatives involves various strategies, including classical condensation reactions and modern catalytic methods. For instance, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline, a related compound, showcases the use of spectroscopic methods for characterization and X-ray powder diffraction for structural analysis (Bougharraf et al., 2016). Another approach involves the functionalization of polyethylene glycol with 8-hydroxyquinoline, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of 8-Ethylquinoline derivatives reveals insights into their reactivity and interaction capabilities. The crystal structure and electronic distribution are critical for understanding the compound's behavior in various chemical environments. For instance, the non-planar structure of 5-ethoxymethyl-8-hydroxyquinoline in the solid state and its stabilization through π–π stacking interactions indicate the compound's potential for forming complex molecular assemblies (Bougharraf et al., 2016).
Chemical Reactions and Properties
8-Ethylquinoline and its derivatives participate in a wide range of chemical reactions, highlighting their utility as intermediates in organic synthesis. The enantioselective C-H alkylation of 8-ethylquinolines using a Rh(III) catalyst and a chiral carboxylic acid exemplifies the potential for creating stereoselective compounds (Huang et al., 2020). Furthermore, the synthesis of antimicrobial agents from derivatives of 8-hydroxyquinoline showcases the compound's role in developing new therapeutic agents (Abdel-Mohsen, 2014).
Physical Properties Analysis
The physical properties of 8-Ethylquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. For example, the orthorhombic crystal structure of 5-ethoxymethyl-8-hydroxyquinoline provides valuable information for predicting its solubility and stability in various solvents (Bougharraf et al., 2016).
Chemical Properties Analysis
The chemical behavior of 8-Ethylquinoline derivatives, including reactivity, acid-base properties, and interaction with metal ions, is crucial for their application in catalysis and material science. The chelating behavior of 2-alkyl-8-hydroxyquinolines with metal ions, for example, underlines the importance of these compounds in coordination chemistry and their potential as ligands in metal complexes (Kaneko & Ueno, 1966).
Scientific Research Applications
Metallosupramolecular Chemistry : 8-Hydroxyquinolines have seen a revival in synthetic coordination chemistry. They are used in creating new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
Organic Light-Emitting Diodes (OLEDs) and Medicinal Applications : These compounds show potential in OLEDs, chemosensors, medicinal drugs, and insecticidal agents (Al-Busafi, Suliman, & Al-Alawi, 2014).
Pharmaceuticals : Recent advances in synthesizing 8-hydroxyquinolines indicate their potential in developing effective and low-toxicity drugs for various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Chemical Synthesis : A novel 8-hydroxyquinoline functionalized poly (ethylene glycol) bridged dicationic ionic liquid demonstrated effectiveness in recycling during palladium-catalyzed Heck reaction under solvent-free conditions (Wang, Luo, & Liu, 2013).
Antidepressant and Anti-anxiety Effects : A novel 8-hydroxyquinoline derivative exhibited potential anti-anxiety and anti-depressant effects (Lakhrissi et al., 2020).
Treatment of Diseases : 8-Hydroxyquinolines are potential drug candidates for treating various diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Organic Synthesis and Pharmaceuticals : Environmentally friendly vapor phase synthesis of 2-methyl-8-ethylquinoline shows potential applications in organic synthesis and pharmaceuticals (Campanati et al., 1997).
Malaria Treatment : 8-Aminoquinoline therapy provides insights into clinical and public health improvements, with potential for new drugs that are safe for G6PD-deficient patients (Baird, 2019).
Antibacterial Applications : Novel 8-hydroxyquinoline derivatives have shown superior antibacterial activity compared to Penicillin G, suggesting potential as alternative chemical antimicrobial agents (Rbaa et al., 2019).
Textile Industry : 8-Hydroxyquinoline treated cotton fabrics demonstrate high antibacterial properties, offering an alternative to heavy metal-based antibacterial textiles, especially for medical applications (Buyukakinci & Tezcan, 2018).
Future Directions
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
8-ethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNATRDCOFYLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173321 | |
Record name | Quinoline, 8-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethylquinoline | |
CAS RN |
19655-56-2 | |
Record name | Quinoline, 8-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019655562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 8-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Ethylquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVE2CK5VM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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